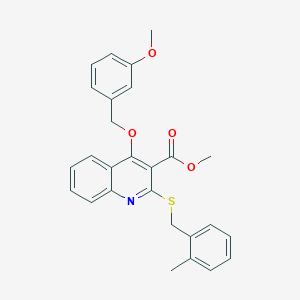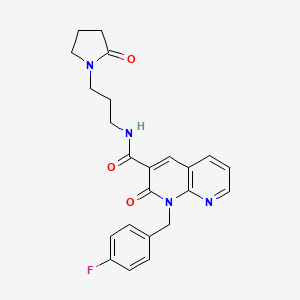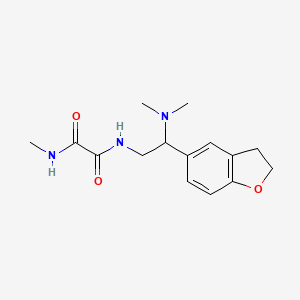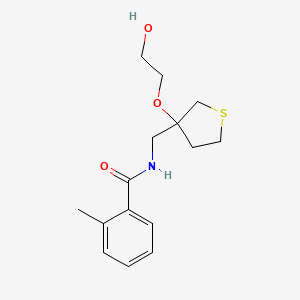
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The exact mechanism of action of Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, it has been suggested that the anti-inflammatory and antioxidant properties of this compound are mediated by the inhibition of NF-κB and the scavenging of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. In addition to its cytotoxic, anti-inflammatory, and antioxidant properties, this compound has been reported to possess antidiabetic, antihypertensive, and neuroprotective effects. However, further studies are required to fully elucidate the mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate in lab experiments is its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits a broad range of pharmacological activities, making it a promising lead compound for the development of novel drugs. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can hinder its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate. One of the main areas of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are required to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound. Furthermore, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegeneration, need to be explored further. Finally, the development of novel analogs of Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate with improved pharmacological properties is also an area of active research.
Méthodes De Synthèse
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-((2-methylbenzyl)thio)quinoline-3-carboxylic acid with 3-methoxybenzyl alcohol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Applications De Recherche Scientifique
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
IUPAC Name |
methyl 4-[(3-methoxyphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-18-9-4-5-11-20(18)17-33-26-24(27(29)31-3)25(22-13-6-7-14-23(22)28-26)32-16-19-10-8-12-21(15-19)30-2/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSPLQQRBPEVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2454722.png)
![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2454725.png)

amine](/img/structure/B2454728.png)
![2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2454730.png)
![N-(3,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2454731.png)
![2-(3-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2454733.png)
![3-[[2-(6-Methoxy-3-benzofuranyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B2454734.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2454739.png)

![5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2454741.png)

![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)